Validoxylamine A

Catalog No.
S639624
CAS No.
38665-10-0
M.F
C14H25NO8
M. Wt
335.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Validoxylamine A

CAS Number

38665-10-0

Product Name

Validoxylamine A

IUPAC Name

4-(hydroxymethyl)-6-[[2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino]cyclohex-4-ene-1,2,3-triol

Molecular Formula

C14H25NO8

Molecular Weight

335.35 g/mol

InChI

InChI=1S/C14H25NO8/c16-3-5-1-7(11(20)13(22)9(5)18)15-8-2-6(4-17)10(19)14(23)12(8)21/h1,6-23H,2-4H2

InChI Key

YCJYNBLLJHFIIW-UHFFFAOYSA-N

SMILES

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)O)CO

Synonyms

validoxylamine A

Canonical SMILES

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)O)CO

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)CO

(+)-Validoxylamine-A is a natural product found in Streptomyces hygroscopicus with data available.
Zinc Laurate is a white powder with a slightly waxy odor. It is used as a dry binder in the personal care and cosmetics industry. The strong cohesive properties of dry binders make them easier to disperse allowing the formulator to decrease the amount of lipids. They are also hydrophobic, and simplify the pressing of powders.
Lithium perchlorate is the chemical compound with the formula LiClO4. This white crystalline salt is noteworthy for its high solubility in many solvents. It exists both in anhydrous form and as a trihydrate. Lithium perchlorate is used as a source of oxygen in some chemical oxygen generators. It decomposes at about 400

Validoxylamine A is an aminocyclitol compound, recognized as the active derivative of the agricultural antibiotic Validamycin A. [REFS-1, REFS-2] Its primary and most studied property is its function as a potent, competitive inhibitor of the enzyme trehalase, a critical enzyme for carbohydrate metabolism in many fungi and insects. [REFS-3, REFS-4] By acting as a structural mimic of trehalose, Validoxylamine A binds to the enzyme's active site, providing a powerful and specific tool for biochemical research and a foundational core for developing next-generation agrochemicals. [REFS-2, REFS-4]

Direct substitution between Validoxylamine A and its parent compound, Validamycin A, is inappropriate due to fundamental differences in their application context. Validamycin A functions as a prodrug; it is readily transported into fungal cells where it is then hydrolyzed to form the highly active inhibitor, Validoxylamine A. [REFS-1, REFS-2] Therefore, Validamycin A is procured for its effective uptake and conversion in whole-cell or in-vivo systems. In contrast, Validoxylamine A is procured when direct, maximal potency is required without reliance on cellular transport and enzymatic activation. This makes it the correct choice for in-vitro enzyme kinetics, as a high-purity analytical standard, or as a direct chemical precursor for synthesizing more complex derivatives. [3]

Nanomolar-Level Enzyme Inhibition Potency vs. Micromolar Potency of Precursor

Validoxylamine A demonstrates exceptionally potent, direct inhibition of trehalase from the fungus *Rhizoctonia solani*, with a reported inhibition constant (Ki) in the nanomolar range. [1] This is several orders of magnitude more potent than its parent compound, Validamycin A, which exhibits an IC50 in the micromolar range against the same target. [2]

Evidence DimensionTrehalase Inhibition Constant (Ki)
Target Compound Data1.9 x 10⁻⁹ M (1.9 nM) [<a href="https://doi.org/10.7164/antibiotics.34.1506" target="_blank">1</a>]
Comparator Or BaselineValidamycin A: IC50 of 72 µM [<a href="https://doi.org/10.7164/antibiotics.40.526" target="_blank">2</a>]
Quantified Difference>37,000-fold higher potency (comparing Ki to IC50 values)
ConditionsEnzyme target: Trehalase from *Rhizoctonia solani* mycelia.

For biochemical and enzymatic research, the nanomolar potency of Validoxylamine A allows for highly specific and clean results at minimal concentrations, making it the superior choice as a positive control or mechanistic probe.

Critical Precursor for Synthesizing Next-Generation Fungicides with >3000-Fold Enhanced Activity

Validoxylamine A serves as an essential starting material for the synthesis of highly active fungicidal derivatives. A 2021 study demonstrated that esterification of Validoxylamine A with fatty acids dramatically increases its antifungal potency. [1] Specifically, the pentadecanoic acid ester of Validoxylamine A exhibited an EC50 value of 0.01 µmol/L against *Rhizoctonia solani*, a ~3500-fold improvement over the unmodified Validoxylamine A baseline. [1]

Evidence DimensionAntifungal Activity (EC50) vs. *Rhizoctonia solani*
Target Compound Data0.01 µmol/L (for Pentadecanoic acid ester derivative)
Comparator Or BaselineValidoxylamine A (unmodified): 34.99 µmol/L
Quantified Difference~3500-fold increase in potency
ConditionsIn vitro assay against the plant pathogenic fungus *Rhizoctonia solani*.

This establishes Validoxylamine A as a key procurement choice for research and development programs focused on creating novel, high-potency agrochemicals, as it provides a validated scaffold for significant performance enhancement.

High-Purity Standard for In-Vitro Trehalase Inhibition Assays

Due to its direct, nanomolar-level inhibition of trehalase, Validoxylamine A is the appropriate choice for use as a positive control or reference standard in biochemical assays screening for new trehalase inhibitors or studying enzyme kinetics. [1] Its high potency ensures clear, reproducible results at very low concentrations.

Core Building Block for Novel Agrochemical and Insecticide Synthesis

Validoxylamine A is a validated precursor for creating derivatives with significantly enhanced biological activity. Research groups focused on structure-activity relationship (SAR) studies and the development of next-generation fungicides or insecticides procure Validoxylamine A as a foundational scaffold for chemical modification. [2]

Mechanistic Studies of Fungal and Insect Metabolism

As the direct active inhibitor, Validoxylamine A allows researchers to study the downstream cellular effects of trehalase inhibition without the confounding variables of prodrug uptake and metabolic activation. [3] This makes it a precise tool for investigating pathways related to energy metabolism, chitin synthesis, and virulence in target organisms.

XLogP3

-4.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

9

Exact Mass

335.15801676 g/mol

Monoisotopic Mass

335.15801676 g/mol

Heavy Atom Count

23

Metabolism Metabolites

Zinc can enter the body through the lungs, skin, and gastrointestinal tract. Intestinal absorption of zinc is controlled by zinc carrier protein CRIP. Zinc also binds to metallothioneins, which help prevent absorption of excess zinc. Zinc is widely distributed and found in all tissues and tissues fluids, concentrating in the liver, gastrointestinal tract, kidney, skin, lung, brain, heart, and pancreas. In the bloodstream zinc is found bound to carbonic anhydrase in erythrocytes, as well as bound to albumin, _2-macroglobulin, and amino acids in the the plasma. Albumin and amino acid bound zinc can diffuse across tissue membranes. Zinc is excreted in the urine and faeces. (L49)
There is no evidence that lithium perchlorate is metabolized in the body. It is rapidly eliminated from the body through the urinary tract (L894).

Wikipedia

Validoxylamine A

Dates

Last modified: 04-14-2024

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